tert-Butyl (2,2,2-triphenylethyl)carbamate
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Overview
Description
tert-Butyl (2,2,2-triphenylethyl)carbamate is an organic compound with the molecular formula C25H27NO2. It is a derivative of carbamate, which is an ester of carbamic acid. This compound is known for its stability and unique structural properties, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2,2,2-triphenylethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2,2,2-triphenylethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0°C to room temperature to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2,2,2-triphenylethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2,2,2-triphenylethylamine and tert-butyl alcohol.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Acids and Bases: Hydrolysis reactions typically use hydrochloric acid or sodium hydroxide.
Oxidizing and Reducing Agents: Agents such as potassium permanganate and lithium aluminum hydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, using an amine would yield a substituted carbamate.
Hydrolysis: The major products are 2,2,2-triphenylethylamine and tert-butyl alcohol.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (2,2,2-triphenylethyl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis, allowing for selective reactions to occur without interference from the amine group.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of tert-Butyl (2,2,2-triphenylethyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. Upon hydrolysis, the protecting group is removed, releasing the free amine. This mechanism is widely used in organic synthesis to achieve selective reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
Benzyl carbamate: Another protecting group for amines, but with different steric and electronic properties.
Methyl carbamate: A smaller and less sterically hindered protecting group compared to tert-butyl carbamate.
Uniqueness
tert-Butyl (2,2,2-triphenylethyl)carbamate is unique due to its bulky tert-butyl group, which provides significant steric hindrance, making it highly effective as a protecting group. Its stability under various reaction conditions also sets it apart from other carbamates .
Properties
Molecular Formula |
C25H27NO2 |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
tert-butyl N-(2,2,2-triphenylethyl)carbamate |
InChI |
InChI=1S/C25H27NO2/c1-24(2,3)28-23(27)26-19-25(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18H,19H2,1-3H3,(H,26,27) |
InChI Key |
VLHFZDUINJPYDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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